molecular formula C20H22ClNO5S B2402924 [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate CAS No. 301313-81-5

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate

Cat. No.: B2402924
CAS No.: 301313-81-5
M. Wt: 423.91
InChI Key: GQTVFZGDNXXGAK-UHFFFAOYSA-N
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Description

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate is a sulfonamide-based compound characterized by a phenyl core substituted with a sulfonylamino group bearing a butanoyl chain and a 4-chlorophenyl moiety. The terminal hydroxyl group of the phenyl ring is esterified with butanoic acid, yielding the butanoate ester.

Properties

IUPAC Name

[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5S/c1-3-5-19(23)22(28(25,26)18-13-7-15(21)8-14-18)16-9-11-17(12-10-16)27-20(24)6-4-2/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVFZGDNXXGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate typically involves multi-step organic reactions. The process begins with the preparation of the butyryl chloride and 4-chlorophenyl sulfonyl chloride, which are then reacted with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the butyryl or sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate is utilized in various scientific research applications:

    Pharmaceuticals: It is used in drug development for its potential therapeutic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Sciences: Its unique properties make it valuable in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators from analogs lie in its substituents and functional groups:

Compound Name Molecular Formula Key Functional Groups Substituents Biological Activity (MIC) References
[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate C₂₁H₂₃ClNO₅S Sulfonamide, ester Butanoyl, 4-chlorophenyl, butanoate Not reported -
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) C₂₂H₁₉ClN₂O₅S Sulfonamide, ester, carbamoyl Ethyl ester, phenylcarbamoyl, 2-chlorophenyl 0.45–0.9 mM (E. coli ΔtolC::tet)
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS Thioether, alcohol 4-Chlorophenyl, sulfanyl Not reported

Key Observations:

Sulfonamide vs. Thioether: The target compound and SABA1 contain a sulfonamide group, which is absent in 4-(4-chlorophenyl)sulfanylbutan-1-ol ().

Ester Chain Length: The target compound’s butanoate ester (C₄) contrasts with SABA1’s ethyl ester (C₂). Longer alkyl chains may increase lipophilicity, improving membrane permeability but reducing aqueous solubility.

Substituent Effects: The 4-chlorophenyl group in the target compound and SABA1’s 2-chlorophenyl-carbamoyl moiety introduce steric and electronic variations. Chlorine’s electron-withdrawing effect could stabilize the sulfonamide group, while phenylcarbamoyl in SABA1 adds hydrogen-bonding capacity .

Pharmacokinetic and Physicochemical Properties

  • LogP Predictions: The target compound’s longer alkyl chains (butanoyl/butanoate) likely result in higher logP values than SABA1, favoring lipid membrane interaction but posing solubility challenges.
  • Metabolic Stability: The 4-chlorophenyl group may reduce oxidative metabolism, enhancing half-life compared to non-halogenated analogs.

Biological Activity

The compound [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a butanoyl group attached to a 4-chlorophenyl sulfonamide moiety. The chemical formula can be represented as follows:

C15H18ClNO4S\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}\text{O}_4\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit enzyme inhibition and receptor binding properties, which may extend to this compound. These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways.
  • Anticancer Activity : Similar sulfonamide derivatives have shown promise in cancer treatment by inducing apoptosis in malignant cells.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of sulfonamide derivatives on cancer cell lines. Results indicated that this compound exhibited a concentration-dependent inhibition of cell proliferation, particularly in breast cancer cells .
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates and improved survival outcomes compared to control groups. These findings suggest a potential therapeutic role in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of inflammatory enzymes
Anticancer ActivityInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory response

Research Findings

Recent findings emphasize the importance of further investigations into the pharmacokinetics and toxicity profiles of this compound. Notably, the compound's bioavailability and metabolic pathways remain underexplored, necessitating comprehensive studies to establish its safety and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis typically involves sequential sulfonylation and esterification steps. Key intermediates include 4-chlorobenzenesulfonyl chloride and 4-aminophenyl butanoate. Optimization strategies:

  • Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .
  • Adjust solvent polarity (e.g., switching from DCM to THF) to improve solubility of aromatic intermediates.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Avoid inhalation of vapors or dust; use fume hoods and PPE (nitrile gloves, lab coats).
  • Implement spill containment protocols (e.g., inert absorbents like vermiculite) to prevent environmental discharge .
  • Store in airtight containers under nitrogen to prevent hydrolysis of the sulfonamide or ester groups .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Use 1H^1H- and 13C^{13}C-NMR to verify sulfonamide (δ 7.5–8.2 ppm for aromatic protons) and ester (δ 1.2–1.5 ppm for butanoyl CH2_2) groups.
  • Compare IR spectra with reference data (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}) .
  • Perform high-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H21_{21}ClN2_2O4_4S) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a wide concentration range (nM to μM) to identify threshold effects.
  • Cell Line Specificity : Compare activity in multiple cancer cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity .
  • Mechanistic Profiling : Use kinase inhibition assays or proteomics to identify off-target interactions that may explain variability .

Q. How does the 4-chlorophenyl sulfonamide moiety influence the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • The sulfonamide group may act as a hydrogen-bond acceptor, enhancing binding to targets like tubulin or DNA alkyltransferases.
  • Compare analogues lacking the 4-chloro substituent: Reduced activity would suggest this group stabilizes target interactions via hydrophobic or electronic effects .
  • Conduct molecular docking studies with crystallographic data of target proteins (e.g., PDB entries for alkylating agents) .

Q. What advanced analytical techniques are suitable for detecting degradation products or impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolyzed products (e.g., free butanoic acid or 4-chlorobenzenesulfonamide) using reverse-phase columns and gradient elution .
  • Stability Studies : Accelerated degradation under heat/humidity (ICH Q1A guidelines) to predict shelf-life and storage conditions .
  • X-ray Crystallography : Resolve structural ambiguities in impurities (e.g., stereoisomers) .

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